molecular formula C17H14N2O5S B4611402 methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4611402
M. Wt: 358.4 g/mol
InChI Key: IVSAEILNLUDTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.06234272 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Reagent for N-phthaloylation

The compound has been identified as an efficient and readily available reagent for N-phthaloylation of amino acids and derivatives. The process of phthaloylation using methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is simple, does not cause racemization, and yields excellent results with various compounds such as alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir, Guichard, & Briand, 2002).

Novel Methacrylate Copolymers

Research into novel methacrylate copolymers with pendant piperonyl groups includes the synthesis of the monomer BMAOME and its copolymerization with glycidyl methacrylate (GMA). These copolymers were analyzed for monomer reactivity ratios, thermal degradation kinetics, and biological activity against various bacteria and fungi. This study showcases the chemical's role in creating materials with specific physical properties and potential antimicrobial applications (Erol, Gencer, & Gurler, 2021).

Synthesis of Heterocycles

The chemical is used in synthesizing trifluoromethyl-substituted heterocycles, highlighting its utility in organic synthesis to create complex molecules with potential pharmacological activities. This research demonstrates the compound's versatility in forming a variety of heterocyclic structures (Sokolov & Aksinenko, 2011).

Radical Scavenging Potency

The compound has been evaluated for its radical scavenging potency, indicating its potential application in antioxidant studies. Research focusing on similar chemical structures has shown effectiveness in scavenging activities, which is crucial for developing new antioxidants (Then et al., 2017).

Properties

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-22-16(21)11-4-2-3-5-12(11)18-17(25)19-15(20)10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H2,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSAEILNLUDTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.